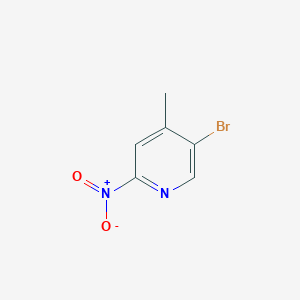

5-Bromo-4-Methyl-2-Nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methyl-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-6(9(10)11)8-3-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAONQSRAXEGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225278-70-5 | |

| Record name | 5-bromo-4-methyl-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-4-Methyl-2-Nitropyridine chemical properties

An In-depth Technical Guide to 5-Bromo-4-Methyl-2-Nitropyridine: Properties, Reactivity, and Synthetic Utility

Abstract

5-Bromo-4-Methyl-2-Nitropyridine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—a bromine atom, a methyl group, and a nitro group on a pyridine core—provides a versatile platform for constructing more complex molecules. The electron-withdrawing nature of the nitro group and the potential for the bromine atom to act as a leaving group or a handle for cross-coupling reactions make it a valuable intermediate. This guide offers a comprehensive overview of its chemical properties, established synthetic routes, key reactions, and safety protocols, providing a crucial resource for scientists and drug development professionals.

Core Chemical and Physical Properties

5-Bromo-4-Methyl-2-Nitropyridine is characterized by the molecular formula C₆H₅BrN₂O₂.[1] The structure consists of a central pyridine ring substituted at key positions, which dictates its chemical behavior. The nitro group at the 2-position and the bromine at the 5-position are crucial for its reactivity, while the methyl group at the 4-position influences its electronic properties and can also serve as a reaction site.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| CAS Number | 1225278-70-5 | [2] |

| Appearance | Expected to be a solid at room temperature | [3] |

| Solubility | Soluble in chloroform | [3] |

Spectroscopic Characterization (Predicted)

While specific spectral data for this compound is not widely published, its structure allows for the confident prediction of key features in its NMR and IR spectra based on well-established principles.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. A singlet with an integration of 3H would be present in the aliphatic region (around 2.3-2.6 ppm) corresponding to the methyl group.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display six unique signals: five for the aromatic carbons of the pyridine ring and one for the methyl carbon. The carbon atom bonded to the bromine (C-5) and the carbon bonded to the nitro group (C-2) would appear significantly downfield.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H and C=C/C=N stretching vibrations would also be present.[4]

Synthesis and Handling

The primary route for synthesizing 5-Bromo-4-Methyl-2-Nitropyridine involves the oxidation of its corresponding amino-pyridine precursor.

Synthetic Pathway

The compound is prepared from 2-amino-5-bromo-4-methylpyridine via oxidation of the amino group to a nitro group using a potent oxidizing mixture.[3] This reaction is a standard transformation in heterocyclic chemistry.

Caption: Synthesis workflow for 5-Bromo-4-Methyl-2-Nitropyridine.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established patent literature.[3]

-

Reaction Setup : In a suitable reaction vessel, dissolve 2-amino-5-bromo-4-methylpyridine in concentrated sulfuric acid.

-

Cooling : Cool the solution in an ice-water bath to maintain a temperature between 0-15°C.

-

Addition of Oxidant : Slowly add a pre-mixed solution of concentrated sulfuric acid and hydrogen peroxide to the reaction mixture while stirring vigorously.

-

Reaction : After the addition is complete, allow the reaction to proceed until completion (monitoring by TLC is recommended).

-

Work-up : Pour the reaction mixture into an ice-water mixture to precipitate the product.

-

Neutralization & Isolation : Adjust the pH of the aqueous solution to 7-8 using a suitable base to ensure complete precipitation.

-

Purification : Collect the solid product by suction filtration, wash the filter cake with water, and dry to obtain 5-Bromo-4-Methyl-2-Nitropyridine.

Safety and Handling

5-Bromo-4-Methyl-2-Nitropyridine and related nitropyridines are hazardous compounds that require careful handling.[2]

-

Hazards : The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5]

-

Precautions :

-

Always handle in a well-ventilated area or a chemical fume hood.[5][6]

-

Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, safety goggles, and a lab coat.[6]

-

Avoid the formation of dust.[6]

-

Wash hands thoroughly after handling.[2]

-

Store in a tightly closed container in a dry, cool place.

-

Chemical Reactivity and Synthetic Applications

The reactivity of 5-Bromo-4-Methyl-2-Nitropyridine is governed by its three functional groups, making it a versatile intermediate for further chemical modifications.

Caption: Key reactivity pathways for 5-Bromo-4-Methyl-2-Nitropyridine.

Oxidation of the Methyl Group

The methyl group at the 4-position can be oxidized to a carboxylic acid, providing a route to isonicotinic acid derivatives.

-

Protocol : Dissolve 5-bromo-4-methyl-2-nitropyridine in concentrated sulfuric acid and treat it with an oxidizing agent like sodium dichromate (Na₂Cr₂O₇). After stirring, the mixture is poured into crushed ice, and the resulting solid, 5-bromo-2-nitroisonicotinic acid, is collected.[3] This transformation is valuable for introducing a carboxylic acid handle for amide coupling or other modifications.

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group using standard conditions, such as catalytic hydrogenation (H₂/Pd) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl). This reaction is fundamental in drug discovery, as it unmasks a nucleophilic amino group. The resulting 5-bromo-4-methylpyridin-2-amine is a key building block for synthesizing kinase inhibitors and other biologically active molecules.[7][8]

Reactions at the Bromo Position

The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

-

Palladium-Catalyzed Cross-Coupling : The bromo substituent is an excellent leaving group for reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkyne groups at this position, enabling the rapid generation of diverse chemical libraries for screening in drug discovery programs.[9]

Conclusion

5-Bromo-4-Methyl-2-Nitropyridine is a strategically functionalized heterocyclic compound with significant potential as a synthetic intermediate. Its well-defined reactivity allows for selective modifications at the methyl, nitro, and bromo positions. For researchers engaged in the synthesis of novel pharmaceuticals, particularly kinase inhibitors, or other complex organic molecules, this compound represents a valuable and versatile building block. Proper understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

-

Chem-Impex. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine in Chemical Research. [Link]

-

IndiaMART. 5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine Acid, 98%. [Link]

-

PubChem. 5-Bromo-2-methyl-4-nitropyridine. [Link]

- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

Hoffman Fine Chemicals. CAS 446284-18-0 | 5-Bromo-2-methoxy-4-nitropyridine. [Link]

-

PubChem. 5-Bromo-3-methyl-2-nitropyridine. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-Bromo-4-Methyl-2-Nitropyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

5-Bromo-4-methyl-2-nitropyridine, identified by the CAS number 1225278-70-5 , is a strategically functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its pyridine core, substituted with a bromine atom, a methyl group, and a nitro group, offers a unique combination of reactive sites. This guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, with a focus on the causality behind experimental choices and its role as a valuable intermediate in the development of complex molecules.

The strategic placement of an electron-withdrawing nitro group and a halogen (bromine) makes the pyridine ring susceptible to nucleophilic substitution, while the methyl group can be a site for further functionalization. This inherent reactivity makes 5-Bromo-4-methyl-2-nitropyridine a crucial starting material for constructing more elaborate molecular architectures, particularly in the realm of drug discovery.

Core Chemical and Physical Properties

While detailed experimental data for 5-Bromo-4-methyl-2-nitropyridine is not extensively published in peer-reviewed literature, information from reliable chemical suppliers and safety data sheets provides a foundational understanding of its characteristics.

| Property | Value | Source(s) |

| CAS Number | 1225278-70-5 | [1][4][5] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][3] |

| Molecular Weight | 217.02 g/mol | [3] |

| Physical Form | Yellow to Brown Solid | |

| Purity | Typically ≥95% | |

| Solubility | No data available | [5] |

| Melting Point | No data available | [4] |

| Boiling Point | No data available | [4] |

It is crucial for researchers to handle this compound in accordance with good industrial hygiene and safety practices, including the use of personal protective equipment, as it may cause skin and eye irritation.[4] For storage, it should be kept in a tightly closed container in a dry and well-ventilated place.[4]

Synthesis and Mechanistic Insights

The primary route for the synthesis of 5-Bromo-4-methyl-2-nitropyridine involves the oxidation of 2-amino-5-bromo-4-methylpyridine. This transformation is a critical step that introduces the nitro group, thereby activating the pyridine ring for subsequent reactions.

Key Synthetic Pathway: Oxidation of an Amino Precursor

A patented method details the synthesis of 5-Bromo-4-methyl-2-nitropyridine, highlighting a robust and scalable approach.[6]

Caption: Synthetic route to 5-Bromo-4-methyl-2-nitropyridine.

Experimental Protocol:

-

Dissolution: Dissolve 2-amino-5-bromo-4-methylpyridine in concentrated sulfuric acid. The use of a strong acid protonates the pyridine nitrogen, enhancing the electron-withdrawing effect and directing the oxidation.[6]

-

Oxidation: Slowly add a mixture of concentrated sulfuric acid and hydrogen peroxide to the solution. This combination forms peroxymonosulfuric acid (Caro's acid), a powerful oxidizing agent, in situ. The temperature should be carefully controlled during this exothermic step.[6]

-

Workup: After the reaction is complete, pour the mixture into an ice-water bath to quench the reaction and precipitate the product.[6]

-

Neutralization and Isolation: Adjust the pH to 7-8 to neutralize the excess acid. The solid product is then collected by suction filtration, washed with water, and dried to yield 5-Bromo-4-methyl-2-nitropyridine.[6]

This self-validating protocol relies on the significant change in solubility of the product upon neutralization to ensure its effective isolation. The purity can be further enhanced by recrystallization if necessary.

Reactivity and Applications in Organic Synthesis

The chemical behavior of 5-Bromo-4-methyl-2-nitropyridine is dictated by its functional groups, making it a versatile intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group at the 2-position and the bromine atom at the 5-position makes the pyridine ring susceptible to nucleophilic aromatic substitution. While specific examples for this exact isomer are not widely documented, analogous structures like 5-bromo-2-nitropyridine readily undergo substitution reactions where the bromine atom is displaced by various nucleophiles. This allows for the introduction of a wide range of functionalities, a key strategy in building molecular diversity for drug discovery programs.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, a transformation that dramatically alters the electronic properties of the molecule and provides a handle for further derivatization. Standard reduction conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or the use of metals in acidic media (e.g., Fe/HCl or SnCl₂), can be employed. The resulting 5-bromo-4-methylpyridin-2-amine is a valuable building block for the synthesis of fused heterocyclic systems and other complex pharmaceutical intermediates.

Oxidation of the Methyl Group

The methyl group at the 4-position can be oxidized to a carboxylic acid. A patent describes the oxidation of 5-Bromo-4-methyl-2-nitropyridine using sodium dichromate in concentrated sulfuric acid to produce 5-bromo-2-nitroisonicotinic acid.[6] This transformation provides another avenue for derivatization, for instance, through amide bond formation.

Caption: Reactivity profile of 5-Bromo-4-methyl-2-nitropyridine.

Conclusion: A Promising Scaffold for Future Discoveries

5-Bromo-4-methyl-2-nitropyridine is a valuable and versatile building block for chemical synthesis. Its well-defined reactive sites allow for a range of chemical transformations, making it an important intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The synthetic protocol outlined provides a reliable method for its preparation, opening the door for further exploration of its chemical potential. As the demand for novel chemical entities continues to grow, the utility of such strategically functionalized heterocyclic compounds is poised to expand, making 5-Bromo-4-methyl-2-nitropyridine a key player in the chemist's toolbox.

References

- Google Patents.

-

IndiaMART. 5 Bromo 4 Methyl 3 Nitropyridin 2 Ol, 98%. [Link]

-

Sinfoo Biotech. 5-bromo-4-methyl-2-nitropyridine,(CAS# 1225278-70-5). [Link]

-

ChemBK. 1225278-70-5. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. 5-bromo-4-methyl-2-nitropyridine,(CAS# 1225278-70-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]

A Technical Guide to the Synthesis of 5-Bromo-4-Methyl-2-Nitropyridine

Abstract

5-Bromo-4-methyl-2-nitropyridine is a pivotal building block in medicinal and agricultural chemistry, valued for its role as a versatile intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth examination of a robust and efficient synthetic pathway to this compound, designed for researchers and professionals in drug development. Moving beyond a simple recitation of steps, this document elucidates the chemical principles and strategic considerations underpinning the chosen methodology. The presented two-step synthesis, commencing from the readily available 2-amino-4-methylpyridine, involves a regioselective bromination followed by a specialized oxidative nitration. This pathway is selected for its high degree of control and scalability. Each experimental stage is detailed with step-by-step protocols, mechanistic insights, and critical safety considerations, ensuring a self-validating and reproducible workflow.

Introduction and Strategic Importance

5-Bromo-4-methyl-2-nitropyridine is a substituted pyridine derivative whose structural features—a bromine atom, a nitro group, and a methyl group—offer multiple reaction sites for further chemical modification. The electron-withdrawing nature of the nitro group and the bromo-substituent significantly influences the reactivity of the pyridine ring, making it a key intermediate for introducing the 4-methyl-2-nitropyridine core into larger, biologically active molecules. Its utility is particularly noted in the development of novel pharmaceutical agents and advanced agrochemicals.[1]

Retrosynthetic Analysis and Pathway Selection

The synthesis of polysubstituted aromatic rings requires careful strategic planning to ensure correct regiochemistry. A direct, one-pot synthesis of 5-Bromo-4-methyl-2-nitropyridine is challenging due to the difficulty in controlling the positions of three different substituents on the pyridine ring.

Our retrosynthetic analysis identifies 2-amino-4-methylpyridine as an ideal starting material.[2] This precursor is commercially available and contains an amino group, which is a powerful ortho-, para-director for electrophilic aromatic substitution and can be chemically transformed into the target nitro group in a subsequent step.

The chosen forward synthesis proceeds via two key transformations:

-

Electrophilic Bromination: The electron-donating amino group activates the pyridine ring, directing the bromination to the C5 position (para to the amino group), yielding the intermediate 2-amino-5-bromo-4-methylpyridine .

-

Oxidative Nitration: The amino group of the intermediate is then converted directly to a nitro group. This is achieved using a potent oxidizing system, such as Caro's acid (peroxymonosulfuric acid), generated in situ from hydrogen peroxide and concentrated sulfuric acid.[3]

This sequence is superior to alternatives (e.g., nitration followed by bromination) because it leverages the directing effect of the amino group for a highly regioselective bromination and then replaces it with the desired nitro group in a clean, high-yielding conversion.

Detailed Synthesis Protocols

Part I: Synthesis of 2-Amino-5-bromo-4-methylpyridine (Intermediate)

Principle & Mechanism: This reaction is a classic electrophilic aromatic substitution. The highly activating amino group (-NH₂) enhances the nucleophilicity of the pyridine ring, directing the incoming bromine electrophile predominantly to the C5 position, which is para to the amino group and ortho to the methyl group. Acetic acid serves as a polar protic solvent that can facilitate the polarization of Br₂.

Experimental Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 10.8 g (0.1 mol) of 2-amino-4-methylpyridine in 100 mL of glacial acetic acid.

-

Cool the stirred solution to 0-5 °C using an ice bath.

-

Slowly add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid dropwise from the addition funnel over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into 500 mL of ice-cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8. Be cautious as significant CO₂ evolution will occur.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water (3 x 50 mL), and dried under vacuum to yield 2-amino-5-bromo-4-methylpyridine.

Data Summary: Reagents and Conditions

| Parameter | Value |

| Starting Material | 2-Amino-4-methylpyridine |

| Reagent | Bromine (Br₂) |

| Solvent | Glacial Acetic Acid |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 5-7 hours |

| Workup | Neutralization & Precipitation |

| Expected Yield | 80-90% |

Part II: Synthesis of 5-Bromo-4-methyl-2-nitropyridine (Final Product)

Principle & Mechanism: This step involves the direct oxidation of the aromatic amino group to a nitro group. The reaction utilizes Caro's acid (H₂SO₅), a powerful oxidizing agent formed in situ from the reaction of hydrogen peroxide with concentrated sulfuric acid. The lone pair of the amino group attacks the peroxide oxygen of H₂SO₅, initiating a sequence of proton transfers and eliminations that ultimately results in the formation of the nitro group. This method is particularly effective for converting electron-rich aromatic amines to their nitro derivatives.

Experimental Protocol (Adapted from CN102321016A[3]):

-

Safety First: This procedure involves mixing strong oxidizers and corrosive acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (lab coat, safety goggles, and acid-resistant gloves). The reaction is highly exothermic.

-

Prepare the oxidizing mixture: In a 500 mL flask immersed in an ice-salt bath, slowly and carefully add 75 mL of 30% hydrogen peroxide to 150 mL of concentrated sulfuric acid. The temperature must be strictly controlled and kept below 10 °C throughout the addition.

-

Once the oxidizing mixture is prepared and cooled to below 5 °C, slowly add 18.7 g (0.1 mol) of 2-amino-5-bromo-4-methylpyridine in small portions over 30 minutes. Use a thermometer to monitor the internal temperature and ensure it remains between 5 °C and 15 °C.[3]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 5-6 hours.

-

Pour the reaction solution slowly and carefully into 1 kg of crushed ice with vigorous stirring.

-

Adjust the pH of the resulting slurry to 7-8 by the slow addition of a cold, concentrated sodium hydroxide or sodium carbonate solution.

-

The precipitated solid is collected by vacuum filtration.

-

Wash the filter cake thoroughly with cold water and dry under vacuum at 50-60 °C to yield the final product, 5-bromo-4-methyl-2-nitropyridine.[3]

Data Summary: Reagents and Conditions

| Parameter | Value |

| Starting Material | 2-Amino-5-bromo-4-methylpyridine |

| Reagents | Hydrogen Peroxide (30%), Conc. Sulfuric Acid |

| Temperature | 5-15 °C, then Room Temperature |

| Reaction Time | 5-6 hours |

| Workup | Quenching on ice, Neutralization |

| ESI-MS (m/z) | 231 ([M+H]⁺)[3] |

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry of the substituents.

-

Mass Spectrometry (MS): To verify the molecular weight of the product. An ESI-MS analysis should show a peak corresponding to [M+H]⁺ at m/z 231.[3]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the symmetric and asymmetric stretching vibrations of the nitro group (~1550 and 1360 cm⁻¹).[3]

Conclusion

The described two-step synthesis provides a reliable and high-yielding pathway to 5-Bromo-4-methyl-2-nitropyridine from the readily accessible starting material 2-amino-4-methylpyridine. The strategic sequence of a highly regioselective bromination followed by a direct oxidative nitration demonstrates a controlled and efficient approach to constructing this valuable polysubstituted pyridine intermediate. The detailed protocols and mechanistic discussions herein serve as a comprehensive guide for researchers, enabling the safe and reproducible synthesis of this key building block for applications in pharmaceutical and agrochemical discovery.

References

-

Zhang, Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ACS Publications. Available at: [Link]

-

Zhang, Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Library of Medicine. Available at: [Link]

- Wang, Y., et al. (2012). Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents (CN102321016A).

- Li, J., et al. (2019). Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents (CN107011254B).

-

Pal, T., et al. (2020). Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. ACS Omega. Available at: [Link]

-

Abylkasova, S., et al. (2023). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. MDPI. Available at: [Link]

-

Imankulova, S., et al. (2020). Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. ResearchGate. Available at: [Link]

- Li, G., et al. (2011). Method for preparing 5-bromo-2-methylpyridine. Google Patents (CN101560183B).

-

Buzayev, N., et al. (2024). OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Organic Syntheses Procedure. Available at: [Link]

- Zhang, G., et al. (2011). Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. Google Patents (CN101648912B).

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available at: [Link]

-

Buzayev, N., et al. (2024). OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST. ResearchGate. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. Available at: [Link]

-

Wikipedia. (n.d.). 4-Methylpyridine. Wikipedia. Available at: [Link]

- Li, G., et al. (2015). Preparation method of 2-methyl-4-bromopyridine. Google Patents (CN104974082A).

- Li, G., et al. (2015). Method for preparing 3-bromo-4-methylpyridine. Google Patents (CN104945314A).

Sources

Spectroscopic Data for 5-Bromo-4-Methyl-2-Nitropyridine: A Comprehensive Technical Guide

Introduction

5-Bromo-4-methyl-2-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, including a bromine atom, a methyl group, and a nitro group on the pyridine scaffold, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 5-bromo-4-methyl-2-nitropyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. In the absence of readily available, published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from closely related structural analogs to predict and interpret its spectral characteristics. This approach not only provides a robust framework for the characterization of 5-bromo-4-methyl-2-nitropyridine but also serves as an educational tool for researchers working with substituted pyridine derivatives.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of 5-Bromo-4-Methyl-2-Nitropyridine forms the basis for predicting its spectroscopic behavior. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating effect of the methyl group, creates a unique electronic environment that influences the chemical shifts in NMR, vibrational frequencies in IR, fragmentation patterns in MS, and electronic transitions in UV-Vis spectroscopy.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Bromo-4-Methyl-2-Nitropyridine, both ¹H and ¹³C NMR will provide critical information about its proton and carbon environments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-4-Methyl-2-Nitropyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Data Interpretation and Causality:

-

H-3 and H-6 Protons: The pyridine ring has two remaining protons at positions 3 and 6. The proton at C-6 (H-6) is expected to be the most downfield-shifted due to its proximity to the electron-withdrawing nitrogen atom. The proton at C-3 (H-3) will be at a slightly higher field. Both will appear as singlets as there are no adjacent protons to couple with.

-

Methyl Protons: The protons of the methyl group at C-4 will appear as a singlet in the upfield region, typically around 2.3-2.6 ppm.

| Predicted ¹H NMR Data for 5-Bromo-4-Methyl-2-Nitropyridine |

| Proton |

| H-3 |

| H-6 |

| -CH₃ |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 512-2048 scans.

-

Relaxation Delay: 2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent peaks.

Data Interpretation and Causality:

The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon attached to the nitro group (C-2) and the carbon attached to the bromine (C-5) are expected to be significantly affected. The quaternary carbons (C-2, C-4, and C-5) will likely show lower intensity peaks compared to the carbons with attached protons (C-3 and C-6).

| Predicted ¹³C NMR Data for 5-Bromo-4-Methyl-2-Nitropyridine |

| Carbon |

| C-2 (-NO₂) |

| C-3 |

| C-4 (-CH₃) |

| C-5 (-Br) |

| C-6 |

| -CH₃ |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum of 5-Bromo-4-Methyl-2-Nitropyridine will be dominated by the characteristic vibrations of the nitro group and the pyridine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: Collect a background spectrum of the clean ATR crystal and ratio it against the sample spectrum to obtain the absorbance or transmittance spectrum.

Data Interpretation and Causality:

The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the nitro group. Aromatic nitro compounds show two distinct, strong stretching vibrations.[1][2]

| Predicted IR Absorption Bands for 5-Bromo-4-Methyl-2-Nitropyridine |

| Wavenumber (cm⁻¹) |

| ~ 3100-3000 |

| ~ 2950-2850 |

| ~ 1600-1585, 1500-1400 |

| ~ 1550-1475 |

| ~ 1360-1290 |

| ~ 1100-1000 |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use a standard electron ionization source (typically 70 eV).

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Interpretation and Causality:

-

Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.[3] The nominal molecular weight of C₆H₅⁷⁹BrN₂O₂ is 216 g/mol , and for C₆H₅⁸¹BrN₂O₂ is 218 g/mol .

-

Fragmentation Pattern: The fragmentation of nitroaromatic compounds can be complex.[4][5] Common fragmentation pathways for 5-Bromo-4-Methyl-2-Nitropyridine are expected to involve the loss of the nitro group (NO₂), a nitro radical (NO·), and subsequent fragmentation of the pyridine ring.[6]

Predicted Fragmentation Pathway Diagram

Caption: Predicted EI-MS fragmentation of 5-Bromo-4-Methyl-2-Nitropyridine.

| Predicted Key Fragments in the Mass Spectrum |

| m/z |

| 216/218 |

| 170/172 |

| 155/157 |

| 137 |

Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated pyridine ring and the nitro group will give rise to characteristic absorptions in the UV region.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 5-Bromo-4-Methyl-2-Nitropyridine in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Scan the wavelength range from approximately 200 to 400 nm. Use a matched cuvette containing the pure solvent as a reference.

Data Interpretation and Causality:

Substituted nitropyridines typically exhibit multiple absorption bands in the UV region corresponding to π → π* and n → π* transitions. The nitro group, being a strong chromophore, will significantly influence the absorption maxima. The absorption for 4-nitropyridine N-oxide is in the long-wavelength ultraviolet region (λ = 330–355 nm).[7][8]

| Predicted UV-Vis Absorption Maxima (λ_max) |

| Wavelength Range (nm) |

| ~ 220-250 |

| ~ 300-350 |

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic features of 5-Bromo-4-Methyl-2-Nitropyridine. The presented data and interpretations are grounded in fundamental spectroscopic principles and data from analogous compounds. Researchers and drug development professionals can use this guide as a valuable resource for the identification, characterization, and quality control of this important synthetic intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data, which will ultimately serve to validate and refine the predictions made herein. The application of quantum chemical calculations, such as Density Functional Theory (DFT), could further enhance the accuracy of these predictions, particularly for vibrational frequencies.[9][10][11]

References

-

Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

-

Schmidt, J., Benter, T., & Mattes, R. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. Retrieved from [Link]

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726–733. Retrieved from [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Retrieved from [Link]

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726–733. Retrieved from [Link]

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726–733. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

Abraham, M. H., Duce, P. P., Prior, D. V., Barratt, D. G., Morris, J. J., & Taylor, P. J. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 61(18), 6404–6406. Retrieved from [Link]

-

Samy, R., & Pillai, K. C. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 94, 203–212. Retrieved from [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726-733. Retrieved from [Link]

-

Lee, Y. M., Chen, J., Oh, N. Y., Cho, J., & Nam, W. (2016). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 55(17), 8435–8443. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]

-

Defense Technical Information Center. (1984). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

Kirk, D. N., & Shaw, P. M. (1975). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, (15), 1610-1613. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229. Retrieved from [Link]

-

NIST. (n.d.). 2-(Benzylamino)-5-nitropyridine. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15. Retrieved from [Link]

-

Perkins, W. T., & Korte, F. (2000). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Journal of Agricultural and Food Chemistry, 48(11), 5749-5756. Retrieved from [Link]

-

ResearchGate. (n.d.). Negative-ion mass spectra recorded from four nitro compounds by a.... Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-3-nitro pyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

-

Abraham, M. H., Duce, P. P., Prior, D. V., Barratt, D. G., Morris, J. J., & Taylor, P. J. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 61(18), 6404–6406. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methylpyridine. Retrieved from [Link]

-

Ray, W. (2020). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. International Journal of Engineering Research & Technology, 9(7). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

J-GLOBAL. (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. Retrieved from [Link]

-

Taylor & Francis Online. (2023). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Retrieved from [Link]

-

Indian Academy of Sciences. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]

-

YouTube. (2022, March 26). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. Retrieved from [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. savemyexams.com [savemyexams.com]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijert.org [ijert.org]

- 11. tandfonline.com [tandfonline.com]

Spectroscopic Characterization of 5-Bromo-4-methyl-2-nitropyridine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 5-Bromo-4-methyl-2-nitropyridine. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic compounds. Given the absence of publicly available experimental spectra for this specific molecule, this guide will present a detailed analysis based on established spectroscopic principles and data from analogous structures. The predicted data herein serves as a robust reference for the identification and characterization of 5-Bromo-4-methyl-2-nitropyridine.

Introduction to 5-Bromo-4-methyl-2-nitropyridine and its Significance

5-Bromo-4-methyl-2-nitropyridine is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. The unique arrangement of its functional groups—a bromine atom, a methyl group, and a nitro group on the pyridine core—makes it a versatile building block for the synthesis of more complex molecules. The bromine atom provides a handle for cross-coupling reactions, while the nitro group can be reduced to an amino group, opening up a wide array of further chemical transformations. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can gather information about the chemical environment of each atom. For 5-Bromo-4-methyl-2-nitropyridine, ¹H and ¹³C NMR are the most informative techniques.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 5-Bromo-4-methyl-2-nitropyridine is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group at the 2-position is strongly electron-withdrawing, which will deshield the adjacent proton at the 3-position. The bromine at the 5-position and the methyl group at the 4-position will also influence the chemical shifts of the ring protons.

Based on the analysis of substituted nitropyridines, the following chemical shifts are predicted for the protons of 5-Bromo-4-methyl-2-nitropyridine in a standard deuterated solvent like CDCl₃.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Justification |

| H-3 | ~ 8.2 - 8.4 | Singlet (s) | This proton is adjacent to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It has no adjacent protons to couple with, so it will appear as a singlet. |

| H-6 | ~ 8.0 - 8.2 | Singlet (s) | This proton is ortho to the ring nitrogen and is also influenced by the electron-withdrawing nitro group, though to a lesser extent than H-3. It will also appear as a singlet due to the lack of adjacent protons. |

| CH₃ | ~ 2.4 - 2.6 | Singlet (s) | The methyl group protons will appear as a singlet in the typical aliphatic region. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of 5-Bromo-4-methyl-2-nitropyridine is expected to show six distinct signals, one for each of the six carbon atoms in the molecule. The chemical shifts are predicted based on the known effects of the substituents on the pyridine ring.

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| C-2 | ~ 150 - 155 | This carbon is directly attached to the electron-withdrawing nitro group and the ring nitrogen, resulting in a significant downfield shift. |

| C-3 | ~ 125 - 130 | The chemical shift of this carbon is influenced by the adjacent nitro group and the methyl group. |

| C-4 | ~ 140 - 145 | This carbon is attached to the methyl group and is part of the aromatic ring. |

| C-5 | ~ 115 - 120 | The carbon atom bearing the bromine atom is expected to be shielded compared to the other ring carbons due to the "heavy atom effect" of bromine. |

| C-6 | ~ 145 - 150 | This carbon is adjacent to the ring nitrogen and is expected to be deshielded. |

| CH₃ | ~ 18 - 22 | The methyl carbon will appear in the typical upfield aliphatic region. |

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality NMR spectra of 5-Bromo-4-methyl-2-nitropyridine.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 5-Bromo-4-methyl-2-nitropyridine sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum and Fragmentation Pattern

For 5-Bromo-4-methyl-2-nitropyridine (C₆H₅BrN₂O₂), the molecular weight is approximately 217.02 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected Molecular Ion Peaks:

-

[M]⁺: m/z ≈ 216 (containing ⁷⁹Br)

-

[M+2]⁺: m/z ≈ 218 (containing ⁸¹Br)

Predicted Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the loss of stable neutral molecules or radicals.

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a neutral radical (NO₂•, mass = 46).

-

[M - NO₂]⁺: m/z ≈ 170/172

-

-

Loss of Br: The bromine atom can be lost as a radical (Br•, mass = 79/81).

-

[M - Br]⁺: m/z ≈ 137

-

-

Loss of a Methyl Radical: The methyl group can be cleaved to form a stable cation.

-

[M - CH₃]⁺: m/z ≈ 201/203

-

Caption: Predicted major fragmentation pathways for 5-Bromo-4-methyl-2-nitropyridine.

Experimental Protocol for Mass Spectrometry Data Acquisition

The following protocol outlines a typical procedure for obtaining a mass spectrum of 5-Bromo-4-methyl-2-nitropyridine using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Instrumentation:

-

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

Sample Preparation:

-

Prepare a dilute solution of the 5-Bromo-4-methyl-2-nitropyridine sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

GC Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from any impurities.

-

Temperature Program: Develop a temperature gradient to ensure good separation and peak shape.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to 5-Bromo-4-methyl-2-nitropyridine.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peaks and confirm the bromine isotopic pattern.

-

Analyze the major fragment ions and correlate them with the predicted fragmentation pathways to confirm the structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the NMR and mass spectrometry data for 5-Bromo-4-methyl-2-nitropyridine. The predicted chemical shifts, coupling patterns, and fragmentation pathways are based on established principles of spectroscopy and will serve as a valuable resource for the identification and characterization of this compound. The detailed experimental protocols provide a solid foundation for researchers to acquire high-quality data. As with any analytical work, it is crucial to compare experimentally obtained data with these predictions to ensure the structural integrity of the synthesized compound.

References

- Nudelman, N. S., & Cerdeira, S. B. (1986). ¹H and ¹³C NMR studies of substituted nitropyridines and nitrobenzenes. Magnetic Resonance in Chemistry, 24(6), 507-511.

-

Chemguide. Fragmentation Patterns in Mass Spectra. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

Hazards and safety precautions for 5-Bromo-4-Methyl-2-Nitropyridine

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-4-Methyl-2-Nitropyridine

Foreword: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and drug development, novel chemical entities are the building blocks of innovation. Among these is 5-Bromo-4-Methyl-2-Nitropyridine, a substituted pyridine derivative whose utility in synthesis is significant. However, its structural motifs—a brominated aromatic ring and a nitro group—suggest a toxicological profile that necessitates a rigorous and informed approach to safety. This guide moves beyond mere compliance, adopting the perspective of a senior application scientist to instill a deep, causal understanding of the hazards associated with this compound and the logic behind the recommended safety protocols. Our objective is to create a self-validating system of safety, where every action is underpinned by scientific rationale, ensuring the protection of researchers and the integrity of their work.

Section 1: Compound Identification and Physicochemical Properties

Understanding the fundamental physical and chemical properties of a substance is the first step in a comprehensive safety assessment. These characteristics influence its behavior in the laboratory environment, dictating appropriate storage, handling, and emergency response measures.

| Property | Value | Source |

| CAS Number | 1225278-70-5 | [1] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 217.02 g/mol | [2] |

| Appearance | Solid (Form may vary) | Assumed from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water (Predicted) | [3] |

Note: Data for this specific isomer is limited. Properties are often inferred from closely related compounds like 5-Bromo-2-nitropyridine.

Section 2: Comprehensive Hazard Analysis and Toxicological Profile

The primary hazards associated with 5-Bromo-4-Methyl-2-Nitropyridine are derived from its GHS classification and toxicological data from structurally similar compounds. The presence of the nitropyridine core is of particular concern.

GHS Classification and Hazard Statements

The globally harmonized system (GHS) provides a standardized framework for communicating the hazards of chemical products.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[1] |

| Skin Irritation | 2 | Warning | H315: Causes skin irritation[1] |

| Serious Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[1] |

Toxicological Insights: The Dangers of Nitropyridines

Causality: The nitro-aromatic structure is a well-known toxophore capable of oxidizing the iron in hemoglobin from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺), forming methemoglobin (MetHb). MetHb is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia. This severe mode of action underscores that 5-Bromo-4-Methyl-2-Nitropyridine must be treated as a substance with the potential for severe or fatal toxicity through dermal absorption and inhalation, not merely as a standard laboratory irritant. The initial GHS classifications should be considered the minimum hazard level.

Section 3: A Self-Validating System for Risk Mitigation

Effective safety management relies on a hierarchical approach to risk control. This system prioritizes the most effective measures first, ensuring that reliance on personal protective equipment (PPE) is the final line of defense.

The Hierarchy of Controls

-

Engineering Controls : The primary method for controlling exposure is to handle the compound within a certified chemical fume hood to manage vapors and dust. The fume hood's airflow isolates the researcher from the hazard. Ensure that eyewash stations and safety showers are located in immediate proximity to the handling area[3].

-

Administrative Controls : Develop and strictly adhere to a Standard Operating Procedure (SOP) for this chemical. Prohibit eating, drinking, and smoking in any area where the chemical is handled[1][3]. All personnel must be trained on the specific hazards outlined in this guide and the corresponding SOP.

-

Personal Protective Equipment (PPE) : PPE is not a substitute for robust engineering controls but is essential to protect against accidental contact.

Risk Assessment Workflow

A systematic risk assessment should be performed before any new procedure involving this compound is initiated. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for assessing and mitigating risks associated with 5-Bromo-4-Methyl-2-Nitropyridine.

Section 4: Protocols for Safe Handling and Use

Adherence to a detailed, step-by-step methodology is critical for minimizing exposure.

Personal Protective Equipment (PPE) Specification

The selection of PPE must be based on a thorough risk assessment. The following table provides minimum requirements.

| Body Part | PPE Specification | Rationale and Source |

| Hands | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Dispose of contaminated gloves immediately after use. | Prevents skin contact and absorption.[1][3] |

| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required if there is a splash hazard. | Protects against dust particles and splashes causing serious eye irritation.[3][5] |

| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood. If dust is generated outside of a hood, a NIOSH-approved N95 dust respirator or higher is required. | Prevents inhalation which may cause respiratory irritation.[1][6] |

| Body | A lab coat is mandatory. Impervious clothing should be selected based on the scale and risk of the operation. | Protects skin from contamination and prevents carrying the substance outside the lab.[3] |

Step-by-Step Handling Protocol

-

Preparation : Designate a specific area for handling, preferably inside a chemical fume hood. Assemble all necessary equipment, including waste containers, before retrieving the chemical.

-

Weighing : If weighing the solid, do so within the fume hood or in a ventilated balance enclosure to prevent dust inhalation. Use anti-static tools if necessary.

-

Transfer : Handle the material carefully to avoid generating dust. If making a solution, add the solid slowly to the solvent.

-

Post-Handling : After handling, wash hands and forearms thoroughly with soap and water, even after removing gloves[1][3].

-

Decontamination : Clean the work area and any contaminated equipment thoroughly. Contaminated clothing must be removed immediately and laundered before reuse[1][3].

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Exposure Response

-

Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[1].

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes[1][3]. Seek medical attention if irritation occurs or persists[1].

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][3].

-

Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

Note to Physician : Due to the risk of methemoglobinemia from related nitropyridines, consider this diagnosis in cases of cyanosis and monitor MetHb levels. Treatment with methylene blue may be indicated[4].

Spill and Leak Response

-

Evacuate : Alert personnel in the immediate area and evacuate non-essential staff.

-

Ventilate : Ensure the area is well-ventilated, but do not direct airflow towards people.

-

Contain : Prevent the spill from entering drains or watercourses[3][7]. For a dry spill, carefully sweep or vacuum the material into a sealed, labeled container for disposal, avoiding dust generation[6].

-

Decontaminate : Clean the spill area thoroughly.

-

Report : Report the incident according to institutional protocols.

Fire Response

-

Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[3].

-

Specific Hazards : Combustion may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide[3].

-

Firefighter Protection : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and inhalation of toxic fumes[1][3].

Section 6: Storage and Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area[1][3].

-

Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[3].

-

Keep containers securely sealed and protected against physical damage[6].

Disposal

-

Dispose of waste contents and containers in accordance with all applicable local, regional, and national regulations[1].

-

Waste should be handled by a licensed waste disposal company. Do not allow the chemical to enter drains or the environment.

References

-

Personal Protective Equipment (PPE). CHEMM. [Link]

-

5-bromo-2-methyl-4-nitropyridine (C6H5BrN2O2). PubChemLite. [Link]

-

5-bromo-4-methyl-2-nitropyridine (C6H5BrN2O2). PubChemLite. [Link]

-

Methemoglobinemia and Delayed Encephalopathy After 5-Bromo-2-Nitropyridine Poisoning: A Rare Case Report. (2021). PubMed Central. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. PubChemLite - 5-bromo-4-methyl-2-nitropyridine (C6H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Methemoglobinemia and Delayed Encephalopathy After 5-Bromo-2-Nitropyridine Poisoning: A Rare Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. jubilantingrevia.com [jubilantingrevia.com]

A Comprehensive Technical Guide to the Purity Analysis of 5-Bromo-4-Methyl-2-Nitropyridine for Pharmaceutical Applications

Abstract: 5-Bromo-4-Methyl-2-Nitropyridine is a key chemical intermediate whose purity is paramount for the safety, efficacy, and reproducibility of downstream processes, particularly in pharmaceutical and agrochemical synthesis.[1] Impurities introduced during manufacturing or storage can lead to undesirable side reactions, reduced yields, and potential toxicity in the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-faceted strategy for the rigorous purity assessment of this compound. We will detail an orthogonal approach, combining a primary quantitative method with essential confirmatory techniques, to establish a robust and reliable purity profile. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that the analytical strategy is suitable for regulatory scrutiny and aligns with industry best practices for drug development.[2]

The Imperative for a Multi-Technique (Orthogonal) Purity Assessment

Relying on a single analytical technique is insufficient for a complete purity determination, as no single method can definitively separate, identify, and quantify all possible impurities. A robust purity analysis employs an orthogonal approach, using multiple techniques that rely on different chemical and physical separation principles. This strategy minimizes the risk of impurities co-eluting with the main peak or being otherwise overlooked.

Our core strategy integrates High-Performance Liquid Chromatography (HPLC) for primary quantification, complemented by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation and detection of isomeric impurities.

Caption: Figure 1: Orthogonal Analytical Workflow for Purity Assessment.

Primary Purity & Impurity Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic compounds in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][4] For 5-Bromo-4-Methyl-2-Nitropyridine, a reversed-phase HPLC method with UV detection is optimal, as the nitropyridine ring contains a strong chromophore.

Causality Behind Method Choices:

-

Stationary Phase (C18): A C18 (octadecylsilane) column is a versatile, non-polar stationary phase that effectively retains moderately polar to non-polar compounds like the target molecule, providing excellent separation from more polar or less polar impurities.

-

Mobile Phase (Acetonitrile/Water Gradient): A gradient elution, starting with a higher water content and increasing the organic solvent (acetonitrile), is crucial. This allows for the effective elution of early-eluting, polar impurities (like potential hydrolysis by-products) while also ensuring that later-eluting, non-polar impurities are effectively separated from the main analyte peak. The addition of a small amount of acid (e.g., formic or phosphoric acid) can improve peak shape for pyridine-containing compounds.[4][5]

-

UV Detection: The conjugated system of the nitropyridine ring absorbs UV light strongly, making a UV detector highly sensitive for this compound and related impurities. A photodiode array (PDA) detector is preferred as it can provide spectral data for peak purity assessment.

Experimental Protocol: HPLC-UV Method

-

Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a PDA detector.

-

Sample Preparation: Accurately weigh approximately 10 mg of 5-Bromo-4-Methyl-2-Nitropyridine and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as needed for linearity and quantitation limit assessments.

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |

| Injection Volume | 10 µL |

Confirmatory Analysis and Structural Verification

While HPLC provides quantitative data, it does not offer definitive structural information. Confirmatory techniques are essential to verify the identity of the main peak and elucidate the structure of any significant impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents from the manufacturing process or low molecular weight by-products.[6][7]

Causality Behind Method Choices:

-

GC Separation: GC is highly effective at separating compounds based on their volatility and interaction with the stationary phase, providing an orthogonal separation mechanism to HPLC.

-

Mass Spectrometry Detection: MS provides high-specificity detection, yielding a mass spectrum for each eluting peak. This spectrum acts as a "molecular fingerprint," allowing for confident identification of known impurities by library matching and providing crucial mass information for the structural elucidation of unknowns.

-

Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.

-

Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1-2 mg/mL.

-

Chromatographic & Spectrometric Conditions:

| Parameter | Condition |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 260 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Scan Range | 40 - 450 amu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for the unambiguous structural confirmation of the main component and the identification of structurally similar impurities (e.g., isomers) that may be difficult to resolve chromatographically.[8][9] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Protocol: Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the substance in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer. For complex samples or impurity identification, 2D NMR experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) are invaluable.[8]

-

Analysis: The resulting spectra should be consistent with the proposed structure of 5-Bromo-4-Methyl-2-Nitropyridine. The presence of unexpected signals may indicate impurities, which can often be identified by their chemical shifts, coupling constants, and integration values.

Validation: The Self-Validating System

A described protocol becomes a self-validating system when its performance is challenged and documented according to established guidelines, ensuring it is fit for its intended purpose.[10][11] All analytical methods used for purity determination must be validated according to ICH Q2(R2) guidelines.[12][13]

| Validation Parameter | Purpose & Acceptance Criteria |

| Specificity | Ensure the method accurately measures the analyte without interference from impurities or degradants. (Acceptance: Peak purity index > 0.995, baseline resolution between adjacent peaks) |